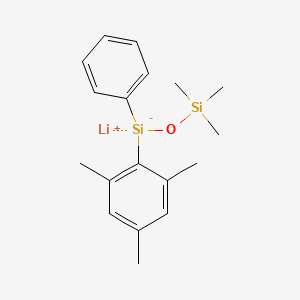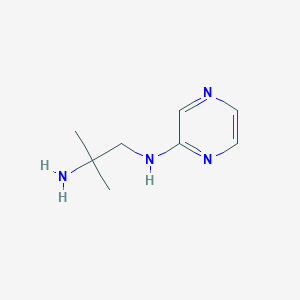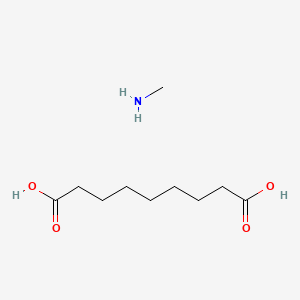![molecular formula C4H12O6PSi- B14232837 Methyl [3-(trihydroxysilyl)propyl]phosphonate CAS No. 578739-18-1](/img/structure/B14232837.png)
Methyl [3-(trihydroxysilyl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(trihydroxysilyl)propyl]phosphonate: is a chemical compound with the molecular formula C4H12O6PSi . It is known for its unique combination of phosphonate and silane functionalities, making it a versatile compound in various scientific and industrial applications. This compound is often used in the synthesis of hybrid materials and nanoparticles due to its ability to form stable bonds with both organic and inorganic substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(trihydroxysilyl)propyl]phosphonate typically involves the reaction of methylphosphonic acid with 3-(trihydroxysilyl)propylamine . The reaction is carried out under inert gas protection to prevent oxidation and hydrolysis. The mixture is heated to facilitate the reaction, and the product is purified through filtration and concentration .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced as a solution in water, with a concentration of around 50 wt. % .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl [3-(trihydroxysilyl)propyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Silane compounds and catalysts such as acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked polymers.
Substitution: Phosphonate-substituted derivatives.
Applications De Recherche Scientifique
Methyl [3-(trihydroxysilyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid materials and nanoparticles.
Biology: Employed in the functionalization of biomolecules and surfaces for bioanalytical applications.
Medicine: Investigated for its potential in drug delivery systems and imaging agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of Methyl [3-(trihydroxysilyl)propyl]phosphonate involves its ability to form stable bonds with both organic and inorganic substrates. The silane group can form siloxane bonds with other silane compounds, while the phosphonate group can interact with metal ions and other nucleophiles. These interactions enable the compound to act as a versatile linker in various applications .
Comparaison Avec Des Composés Similaires
- 3-(Trihydroxysilyl)propyl methylphosphonate, monosodium salt
- 3-(Trihydroxysilyl)propylamine
- Methylphosphonic acid
Uniqueness: Methyl [3-(trihydroxysilyl)propyl]phosphonate is unique due to its dual functionality, combining both silane and phosphonate groups. This allows it to form stable bonds with a wide range of substrates, making it highly versatile in various applications. Its ability to undergo hydrolysis, condensation, and substitution reactions further enhances its utility in scientific research and industrial processes .
Propriétés
Numéro CAS |
578739-18-1 |
|---|---|
Formule moléculaire |
C4H12O6PSi- |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
methoxy(3-trihydroxysilylpropyl)phosphinate |
InChI |
InChI=1S/C4H13O6PSi/c1-10-11(5,6)3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6)/p-1 |
Clé InChI |
LFOKFZGIUIISBY-UHFFFAOYSA-M |
SMILES canonique |
COP(=O)(CCC[Si](O)(O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)

![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
